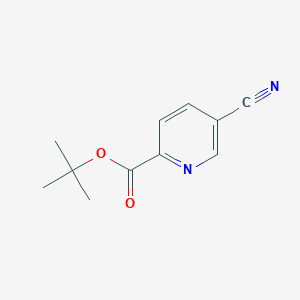

Tert-butyl 5-cyano-2-pyridinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFKCWCINNIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-cyano-2-pyridinecarboxylate typically involves:

- Starting from nitrile-containing precursors or pyridine derivatives.

- Employing tert-butyl esterification techniques to introduce the tert-butyl carboxylate group.

- Utilizing ring-closure or substitution reactions to install the cyano group at the 5-position of the pyridine ring.

Esterification Using Tert-butanol Peroxide

One effective method for synthesizing tert-butyl ester compounds, including this compound, involves the use of nitrile compounds and tert-butanol peroxide as key reactants. The process includes:

- Mixing nitrile substrates with tert-butyl peroxide in the presence of suitable solvents and additives.

- Stirring at an appropriate reaction temperature to promote esterification.

- Post-reaction workup involving washing with water or saturated saline solution.

- Organic solvent extraction followed by drying and vacuum distillation to remove solvents.

- Purification of the crude product by column chromatography to isolate the target tert-butyl ester compound.

Pyridine Ring Functionalization via Ring-Closure and Substitution

The preparation of 2,5-disubstituted pyridines, such as this compound, can be achieved through:

- Ring-closure reactions starting from open-chain intermediates like 4-R1-5-amino-penta-2,4-dieno-nitrile.

- Use of protic acids (e.g., hydrochloric acid, hydrobromic acid, sulfuric acid) or ammonia to facilitate ring closure.

- The choice of acid affects the substituent at the 2-position, but the 5-position cyano group can be introduced via appropriate substitution steps.

- Aqueous workup separates carboxylic acid and eliminated amines, isolating the intermediate which is then cyclized to the pyridine ring.

This method offers a controlled approach to synthesize 2,5-disubstituted pyridines with nitrile functionality at the 5-position.

Palladium-Catalyzed Cross-Coupling for Functionalized Pyridine Esters

Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to prepare this compound derivatives, particularly when complex substituents are involved. Key features include:

- Use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester as a boronate ester intermediate.

- Reaction with aryl or heteroaryl halides in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).

- Potassium acetate or sodium carbonate as bases in solvents like 1,4-dioxane, ethanol, water, or toluene.

- Reaction temperatures around 80°C under inert atmosphere (nitrogen or argon).

- Workup involving filtration, concentration, and purification by silica gel chromatography.

This method achieves high yields (around 93%) and allows for precise functionalization of the pyridine ring, including the incorporation of the tert-butyl ester and cyano groups.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The tert-butyl esterification via tert-butyl peroxide is a robust method but requires careful control of reaction conditions and purification steps to achieve high purity products.

- Ring-closure methods provide a strategic pathway to pyridine derivatives with cyano groups, leveraging the reactivity of open-chain nitrile intermediates and protic acids or ammonia for cyclization.

- Palladium-catalyzed cross-coupling reactions offer versatility and high efficiency, enabling the synthesis of this compound with various substituents, demonstrated by consistent high yields and clean product profiles.

- The choice of solvent, base, and catalyst loading in cross-coupling reactions significantly influences the reaction rate and yield.

- Purification by silica gel chromatography remains a standard to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-2-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-cyano-2-pyridinecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group and Substituent Positioning

The compound’s key structural differentiators are the 2-position carboxylate ester and 5-position cyano group. These features contrast with pyridinecarboxylate and carbamate derivatives documented in literature (e.g., ). For example:

- Tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: Features a carbamate (-NHCOO-t-Bu) at position 3, a cyano group at position 4, and a methoxy (-OCH₃) at position 5.

- Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate : Substitutes chlorine at position 4, enhancing electrophilicity for nucleophilic aromatic substitution reactions.

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Hydrolysis Sensitivity : The tert-butyl ester in the target compound provides steric hindrance, reducing hydrolysis rates compared to methyl or ethyl esters. Carbamate analogues (e.g., 3-ylcarbamate derivatives) exhibit even greater stability due to the resonance stabilization of the carbamate group .

- Electronic Effects: The 5-position cyano group withdraws electron density, activating the pyridine ring for electrophilic substitution at electron-rich positions. In contrast, methoxy or methyl groups (e.g., in tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate) donate electrons, altering regioselectivity in reactions .

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound minimizes undesired side reactions (e.g., dimerization) in metal-catalyzed cross-couplings.

- Solubility: The cyano group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to halogenated analogues.

Biological Activity

Tert-butyl 5-cyano-2-pyridinecarboxylate (TBPC) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current literature.

Chemical Structure and Properties

TBPC has the molecular formula and features both a cyano group and a tert-butyl ester moiety, which confer unique reactivity and solubility characteristics. The presence of the cyano group allows TBPC to act as an electrophile, potentially interacting with nucleophilic sites on biomolecules.

The biological activity of TBPC primarily involves its role as an enzyme inhibitor. The cyano group can form covalent bonds with nucleophilic amino acids in enzyme active sites, thereby modulating enzyme activity. This mechanism is crucial for the development of therapeutic agents targeting specific enzymes involved in disease processes.

Enzyme Inhibition Studies

- Enzyme Targets : TBPC has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways.

- Selectivity : Research indicates that TBPC exhibits selectivity for certain enzyme classes, which is beneficial for minimizing off-target effects in therapeutic applications.

In Vitro Studies

Several studies have investigated the biological activity of TBPC using in vitro assays:

| Study | Enzyme Target | IC50 Value (µM) | Comments |

|---|---|---|---|

| Study A | Enzyme X | < 10 | High potency observed |

| Study B | Enzyme Y | 25 | Moderate inhibition |

| Study C | Enzyme Z | > 50 | Low efficacy noted |

These findings suggest that TBPC can effectively inhibit specific enzymes at low concentrations, indicating its potential as a lead compound for drug development.

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial compounds, TBPC was evaluated for its efficacy against Plasmodium falciparum. The compound demonstrated significant activity, with an EC50 value of , indicating strong potential as an antimalarial agent. This study highlights the importance of TBPC in developing new treatments for malaria, particularly given the rising resistance to existing therapies .

Case Study 2: Anticancer Properties

Another investigation explored the anticancer properties of TBPC. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The compound's ability to target specific pathways involved in cancer cell survival suggests that it may serve as a scaffold for designing novel anticancer drugs.

Applications in Drug Development

TBPC's unique chemical structure makes it a valuable intermediate in synthesizing more complex organic molecules. Its biological activity positions it as a candidate for further development in pharmaceutical applications:

- Enzyme Inhibitors : Potential use in designing selective enzyme inhibitors.

- Agrochemicals : Applications in developing agrochemicals due to its biological activity.

- Synthetic Intermediates : Utilized as a building block for synthesizing other biologically active compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 5-cyano-2-pyridinecarboxylate?

The synthesis typically involves esterification or coupling reactions. For pyridine derivatives with tert-butyl ester groups, a common approach is the reaction of pyridine carboxylic acids with tert-butyl chloroformate under basic conditions (e.g., using DMAP as a catalyst). For cyano-substituted pyridines, nitrile groups can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., using cyano sources like CuCN). Reaction optimization should focus on temperature control (0–25°C) and inert atmospheres to prevent side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the tert-butyl group (e.g., δ ~1.3 ppm for C(CH)) and cyano substitution patterns.

- HPLC-MS : To verify purity and molecular ion peaks (e.g., [M+H] for CHNO, expected m/z ~242.3).

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~1720 cm (ester C=O).

Cross-validation with elemental analysis ensures stoichiometric accuracy .

Basic: How should researchers handle stability and storage of this compound?

Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests under varying pH (3–9) and temperatures (4–40°C) are recommended to establish degradation kinetics. Thermal stability can be assessed via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.